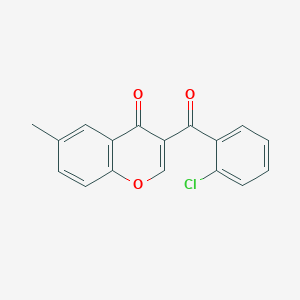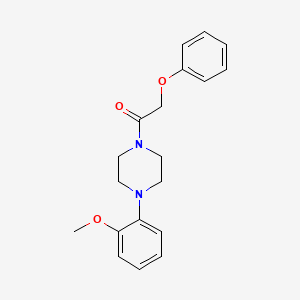![molecular formula C14H19N5O B5679647 5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine](/img/structure/B5679647.png)
5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine, also known as EPPY, is a synthetic compound that has been extensively studied in scientific research. EPPY is a pyrimidine-based kinase inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine works by inhibiting the activity of various kinases, which are involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of these kinases, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, which can prevent the growth and proliferation of cancer cells. This compound has also been shown to reduce inflammation in various diseases, which can improve the overall health of patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for scientific research applications. However, this compound also has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has poor solubility in water, which can limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine. One potential direction is to study its potential therapeutic applications in the treatment of cancer, inflammation, and cardiovascular diseases. Another potential direction is to optimize the synthesis method of this compound to enhance its purity and yield. Additionally, future studies could focus on improving the bioavailability and effectiveness of this compound in vivo. Overall, this compound has the potential to be a valuable therapeutic agent in the treatment of various diseases, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine can be synthesized through a multi-step process that involves the reaction of 5-ethyl-2,4-diaminopyrimidine with 3-bromopropylpyridine. The resulting intermediate is then treated with sodium hydride and 2-chloroethylpyridine to yield the final product. The synthesis method of this compound has been optimized to enhance its purity and yield, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, including the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). This compound has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
5-ethyl-4-N-(2-pyridin-3-yloxypropyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-3-11-8-18-14(15)19-13(11)17-7-10(2)20-12-5-4-6-16-9-12/h4-6,8-10H,3,7H2,1-2H3,(H3,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDECDXKDSVGFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1NCC(C)OC2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[3-(ethylthio)phenyl]-2-furoyl}morpholine](/img/structure/B5679569.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5679579.png)
![1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5679581.png)
![4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5679584.png)
![(2,4-difluorophenyl){[(2-methyl-1-benzofuran-5-yl)carbonyl]amino}acetic acid](/img/structure/B5679591.png)

![ethyl 5-hydroxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5679615.png)
![4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5679620.png)
![1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5679623.png)
![4-[(2-chlorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5679638.png)
![(4S)-1-[(benzyloxy)acetyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5679646.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5679652.png)